2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione
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Overview
Description
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is a complex organic compound that features a bipyrimidine core substituted with piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the bipyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the bipyrimidine core .
Scientific Research Applications
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione involves its interaction with specific molecular targets. The piperidine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The bipyrimidine core can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog without piperidine substitution, commonly used in coordination chemistry.
Piperidine: A basic structure that forms the backbone of many bioactive compounds.
Bipyrimidine Derivatives: Various derivatives with different substituents that exhibit unique properties
Uniqueness
2,2’-Di(piperidin-1-yl)-[4,5’-bipyrimidine]-4’,6(1H,3’H)-dione is unique due to the combination of the bipyrimidine core and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
CAS No. |
59549-60-9 |
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Molecular Formula |
C18H24N6O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N6O2/c25-15-11-14(20-18(21-15)24-9-5-2-6-10-24)13-12-19-17(22-16(13)26)23-7-3-1-4-8-23/h11-12H,1-10H2,(H,19,22,26)(H,20,21,25) |
InChI Key |
VNKWEOHMWUCPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(NC3=O)N4CCCCC4 |
Origin of Product |
United States |
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